molecular formula C14H12FNO2 B3270065 N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide CAS No. 521272-14-0

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B3270065
CAS No.: 521272-14-0
M. Wt: 245.25 g/mol
InChI Key: HDPUBNMJMVDMBW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group attached to the benzamide structure, which imparts unique chemical and physical properties

Future Directions

While specific future directions for “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” were not found in the search results, the related compound, N-(3-Amino-4-methylphenyl)benzamide, is a crucial building block of many drug candidates . This suggests that “Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-” could potentially have similar applications in the development of new drugs.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 4-fluoroaniline with 2-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of automated continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxybenzamide
  • N-(4-fluorophenyl)-4-methylbenzamide
  • N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide

Uniqueness

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide is unique due to the presence of both the hydroxyl and methyl groups on the benzamide structure, which can influence its chemical reactivity and biological activity. The fluorine atom on the phenyl ring also contributes to its distinct properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPUBNMJMVDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40414965
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521272-14-0
Record name Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40414965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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